molecular formula C11H7ClF3NO B3032005 4-Chloro-2-methyl-8-(trifluoromethoxy)quinoline CAS No. 927800-56-4

4-Chloro-2-methyl-8-(trifluoromethoxy)quinoline

Cat. No.: B3032005
CAS No.: 927800-56-4
M. Wt: 261.63 g/mol
InChI Key: QQAQYFCPCZWTAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

It is known that this compound is used in suzuki–miyaura coupling reactions , which suggests that its target could be related to the formation of carbon-carbon bonds in organic synthesis.

Mode of Action

The mode of action of 4-Chloro-2-methyl-8-(trifluoromethoxy)quinoline is likely related to its role in Suzuki–Miyaura coupling reactions . In these reactions, the compound may interact with a palladium catalyst and an organoboron reagent to form new carbon-carbon bonds . The trifluoromethoxy group in the compound could potentially enhance the reactivity or selectivity of these reactions .

Biochemical Pathways

Given its use in suzuki–miyaura coupling reactions , it may play a role in the synthesis of complex organic molecules, potentially affecting various biochemical pathways depending on the specific context of its use.

Result of Action

The result of the action of this compound is likely the formation of new carbon-carbon bonds through Suzuki–Miyaura coupling reactions . This can lead to the synthesis of complex organic molecules, which could have various effects at the molecular and cellular level depending on the specific molecules synthesized.

Action Environment

The action of this compound is likely influenced by various environmental factors, such as the presence of a suitable catalyst (e.g., palladium) and other reactants (e.g., organoboron reagents), the reaction temperature, and the solvent used . These factors can affect the efficiency and selectivity of the Suzuki–Miyaura coupling reactions in which the compound is used .

Biochemical Analysis

Biochemical Properties

4-Chloro-2-methyl-8-(trifluoromethoxy)quinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell . The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of enzyme activity.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For example, it can modulate the activity of key signaling molecules, leading to changes in downstream gene expression. This modulation can result in altered cellular responses, such as changes in cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules . It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation. Long-term exposure to the compound can lead to sustained changes in cellular processes, which may be reversible upon removal of the compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At lower doses, the compound may exhibit therapeutic effects, such as modulation of specific biochemical pathways. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological functions. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response.

Metabolic Pathways

This compound is involved in various metabolic pathways within the cell . It interacts with enzymes and cofactors that play crucial roles in these pathways, affecting metabolic flux and metabolite levels. The compound can modulate the activity of key metabolic enzymes, leading to changes in the overall metabolic profile of the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the localization and accumulation of the compound within different cellular compartments. The compound’s distribution can affect its overall biological activity and efficacy.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that are crucial for its activity and function . Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell. This localization is essential for the compound to exert its biochemical effects effectively.

Preparation Methods

The synthesis of 4-Chloro-2-methyl-8-(trifluoromethoxy)quinoline involves several steps. One common method includes the reaction of 4-chloro-2-methylquinoline with trifluoromethoxy-containing reagents under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent at elevated temperatures . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

4-Chloro-2-methyl-8-(trifluoromethoxy)quinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the compound into different quinoline derivatives with altered chemical properties.

    Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

4-Chloro-2-methyl-8-(trifluoromethoxy)quinoline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

4-Chloro-2-methyl-8-(trifluoromethoxy)quinoline can be compared with other quinoline derivatives, such as:

Properties

IUPAC Name

4-chloro-2-methyl-8-(trifluoromethoxy)quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClF3NO/c1-6-5-8(12)7-3-2-4-9(10(7)16-6)17-11(13,14)15/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQAQYFCPCZWTAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CC=C(C2=N1)OC(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10590609
Record name 4-Chloro-2-methyl-8-(trifluoromethoxy)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10590609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

927800-56-4
Record name 4-Chloro-2-methyl-8-(trifluoromethoxy)quinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=927800-56-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2-methyl-8-(trifluoromethoxy)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10590609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-2-methyl-8-(trifluoromethoxy)quinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-2-methyl-8-(trifluoromethoxy)quinoline
Reactant of Route 2
Reactant of Route 2
4-Chloro-2-methyl-8-(trifluoromethoxy)quinoline
Reactant of Route 3
Reactant of Route 3
4-Chloro-2-methyl-8-(trifluoromethoxy)quinoline
Reactant of Route 4
4-Chloro-2-methyl-8-(trifluoromethoxy)quinoline
Reactant of Route 5
Reactant of Route 5
4-Chloro-2-methyl-8-(trifluoromethoxy)quinoline
Reactant of Route 6
4-Chloro-2-methyl-8-(trifluoromethoxy)quinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.